



## Application Notes: SRPK1-IN-1 in Neovascular Eye Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Srpk1-IN-1 |           |
| Cat. No.:            | B12377179  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Neovascular eye diseases, such as wet age-related macular degeneration (AMD), diabetic retinopathy (DR), and retinopathy of prematurity (ROP), are leading causes of blindness.[1][2] These conditions are characterized by the pathological growth of new, leaky blood vessels (angiogenesis) in the retina, primarily driven by vascular endothelial growth factor (VEGF).[2][3] While current therapies involving intraocular injections of anti-VEGF proteins are effective, they are burdensome for patients and do not benefit everyone.[1][4]

A promising alternative therapeutic strategy is to modulate the alternative splicing of VEGF pre-mRNA. The Serine/Arginine-rich Protein Kinase 1 (SRPK1) has emerged as a key regulator in this process.[1][5][6] SRPK1 phosphorylates the splicing factor SRSF1 (Serine/Arginine-rich Splicing Factor 1), promoting the production of pro-angiogenic VEGF-A isoforms (e.g., VEGF-A<sub>165</sub>a).[1][5][7] Inhibition of SRPK1 shifts the splicing balance towards anti-angiogenic isoforms (e.g., VEGF-A<sub>165</sub>b), thereby reducing pathological neovascularization without the complete blockade of VEGF, which is crucial for normal vascular health.[7][8][9]

This document provides detailed application notes and protocols for the use of SRPK1 inhibitors, exemplified by compounds like **SRPK1-IN-1**, in the research of neovascular eye diseases.



# Mechanism of Action: The SRPK1-VEGF Splicing Axis

SRPK1 is a critical kinase that controls the alternative splicing of VEGF-A.[5] Under pathological conditions like hypoxia or hyperglycemia, SRPK1 is activated.[10] Activated SRPK1 phosphorylates SRSF1 in the cytoplasm, facilitating its translocation into the nucleus. [8] In the nucleus, phosphorylated SRSF1 binds to the VEGF-A pre-mRNA and promotes splicing at the proximal splice site in exon 8, leading to the production of pro-angiogenic VEGF-A<sub>165</sub>a.[3][11][12] This isoform promotes endothelial cell proliferation, migration, and permeability, driving neovascularization.[10][13]

SRPK1 inhibitors block the kinase activity of SRPK1, preventing the phosphorylation of SRSF1. [6][7] This leads to the preferential use of the distal splice site in exon 8, resulting in an increase in the production of the anti-angiogenic VEGF-A<sub>165</sub>b isoform.[3][13] VEGF-A<sub>165</sub>b can competitively inhibit the signaling of pro-angiogenic isoforms, thereby reducing pathological angiogenesis.[8][14]



Click to download full resolution via product page

**Caption:** SRPK1 signaling pathway in VEGF-A alternative splicing.

## **Data Presentation: SRPK1 Inhibitors**



Several small molecule inhibitors targeting SRPK1 have been developed and evaluated. "SRPK1-IN-1" is used here as a general term representing these specific inhibitors.

| Inhibitor Name                                                            | Target(s)    | IC50 / EC50                                          | Key Characteristics<br>& Reference                                                                 |
|---------------------------------------------------------------------------|--------------|------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| SRPKIN-1                                                                  | SRPK1, SRPK2 | IC50: 35.6 nM<br>(SRPK1), 98 nM<br>(SRPK2)           | A covalent and irreversible inhibitor. [15]                                                        |
| SPHINX31                                                                  | SRPK1        | IC50: <10 nM                                         | Potent and selective. Shows good cellular activity and favorable pharmacokinetic properties.[6][7] |
| SRPIN340                                                                  | SRPK         | 10 μM for maximal inhibition of VEGF165 in RPE cells | A widely used tool compound for studying SRPK1 function.[8]                                        |
| Novel Furan                                                               | SRPK family  | EC50: 9 μM for CNV<br>blockade (topical)             | A novel class of inhibitor with efficacy via topical administration.[1][4]                         |
| Table 1: Summary of common SRPK1 inhibitors and their reported potencies. |              |                                                      |                                                                                                    |



| Study<br>Model                                                                                    | Disease                          | Inhibitor           | Administrat<br>ion    | Key Finding                                                           | Reference |
|---------------------------------------------------------------------------------------------------|----------------------------------|---------------------|-----------------------|-----------------------------------------------------------------------|-----------|
| Laser-CNV<br>Mouse                                                                                | Wet AMD                          | SRPKIN-1            | Intravitreal          | Dose- dependently suppressed choroidal neovasculariz ation area.      | [15]      |
| Laser-CNV<br>Mouse                                                                                | Wet AMD                          | SPHINX,<br>SRPIN340 | Topical (Eye<br>Drop) | Significantly inhibited CNV formation (P < 0.05).                     | [16]      |
| Diabetic Rat                                                                                      | Diabetic<br>Retinopathy          | SPHINX31            | Topical (Eye<br>Drop) | Prevented increased retinal permeability and thickness (P < 0.0001).  | [10][17]  |
| OIR Rat                                                                                           | Retinopathy<br>of<br>Prematurity | SRPIN340            | Intravitreal          | Significantly reduced pre-<br>retinal neovasculariz ation (P < 0.05). | [8]       |
| Table 2: Summary of in vivo efficacy data for SRPK1 inhibitors in neovascular eye disease models. |                                  |                     |                       |                                                                       |           |



## **Experimental Protocols**

The following protocols are generalized from methodologies reported in the cited literature. Researchers should optimize these protocols for their specific experimental setup.

## **Protocol 1: In Vitro SRPK1 Kinase Inhibition Assay**

Objective: To determine the direct inhibitory effect of a compound on SRPK1 kinase activity.

#### Materials & Reagents:

- Recombinant human SRPK1
- SRSF1 substrate peptide
- SRPK1 inhibitor (e.g., SRPK1-IN-1)
- ATP (including y-32P-ATP for radioactive assays or for use with fluorescence-based kits)
- Kinase assay buffer
- Z'-LYTE Kinase Assay Kit (or similar)
- Microplate reader or phosphorimager

#### Procedure:

- Prepare serial dilutions of the SRPK1 inhibitor in DMSO, followed by dilution in kinase assay buffer.
- In a microplate, add the SRPK1 enzyme, the SRSF1 substrate, and the inhibitor at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction according to the kit manufacturer's instructions.



- Measure the phosphorylation signal (e.g., fluorescence or radioactivity).
- Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control.
- Plot the inhibition curve and determine the IC<sub>50</sub> value.

## Protocol 2: Cellular Assay for VEGF-A Splicing Modulation

Objective: To assess the effect of an SRPK1 inhibitor on the alternative splicing of VEGF-A in a relevant cell line.

#### Materials & Reagents:

- Human retinal pigment epithelial cells (e.g., ARPE-19)
- Cell culture medium (e.g., DMEM/F12) with supplements
- SRPK1 inhibitor
- Stimulus (e.g., high glucose for DR model, hypoxia for ROP/AMD model)
- RNA extraction kit
- cDNA synthesis kit
- Primers specific for VEGF-A<sub>165</sub>a and VEGF-A<sub>165</sub>b isoforms
- RT-qPCR machine and reagents
- ELISA kit for VEGF-A<sub>165</sub>b and total VEGF-A

#### Procedure:

Cell Culture: Culture ARPE-19 cells to ~80% confluency.



- Treatment: Starve cells if necessary, then treat with the SRPK1 inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) before adding the pathological stimulus (e.g., 37.5 mM glucose for 5 days).[10]
- RNA Analysis (RT-qPCR):
  - Harvest cells and extract total RNA.
  - Synthesize cDNA from the RNA.
  - Perform RT-qPCR using specific primers to quantify the mRNA levels of VEGF-A<sub>165</sub>a and VEGF-A<sub>165</sub>b.
  - Analyze the ratio of the anti-angiogenic to pro-angiogenic isoforms.
- Protein Analysis (ELISA):
  - Collect the cell culture supernatant.
  - Perform ELISA to measure the concentration of secreted VEGF-A<sub>165</sub>b and total VEGF-A protein.
  - Calculate the change in the ratio of VEGF-A<sub>165</sub>b to total VEGF-A.

# Protocol 3: In Vivo Model of Laser-Induced Choroidal Neovascularization (CNV)

Objective: To evaluate the efficacy of an SRPK1 inhibitor in a rodent model of wet AMD.

Materials & Reagents:

- C57BL/6J mice
- Anesthetic agents (e.g., ketamine/xylazine)
- Tropicamide (for pupil dilation)
- Laser photocoagulator (e.g., 532 nm argon laser)

## Methodological & Application



- SRPK1 inhibitor formulated for intravitreal injection or topical application
- Vehicle control
- Fluorescein sodium for angiography
- Fundus camera and Optical Coherence Tomography (OCT) machine
- Isolectin B4 for staining blood vessels

#### Procedure:

- Animal Preparation: Anesthetize the mice and dilate their pupils.
- Laser Induction: Create laser burns on the retina to rupture Bruch's membrane, typically 4-6 spots per eye, avoiding major retinal vessels. This induces a wound-healing response that includes neovascularization.
- Treatment Administration:
  - Intravitreal: Immediately after laser treatment, perform an intravitreal injection of the SRPK1 inhibitor (e.g., 1 μL of 50-300 nM solution) or vehicle.[15]
  - $\circ$  Topical: Apply eye drops of the inhibitor (e.g., 10  $\mu$ L of 10  $\mu$ g/mL solution) twice daily for 14 days.[16]
- In-life Imaging (Optional): Perform fluorescein angiography (FA) and OCT at intermediate time points (e.g., day 7) to monitor the progression of CNV leakage and size.
- Endpoint Analysis (Day 14):
  - Euthanize the animals and enucleate the eyes.
  - Dissect the sclero-choroidal complex.
  - Perform flatmount staining with a fluorescent vascular stain like isolectin B4.
  - Image the flatmounts using a fluorescence microscope.



- Quantify the area of the CNV lesions using image analysis software (e.g., ImageJ).
- Statistical Analysis: Compare the CNV areas between the treated and vehicle control groups.





Click to download full resolution via product page

**Caption:** General experimental workflow for evaluating SRPK1 inhibitors.

### **Conclusion and Future Directions**

Inhibiting SRPK1 presents a novel and targeted therapeutic strategy for neovascular eye diseases. By modulating the alternative splicing of VEGF-A, SRPK1 inhibitors can restore a more physiological balance between pro- and anti-angiogenic isoforms.[7] This approach may offer advantages over current anti-VEGF therapies by preserving the cytoprotective functions of anti-angiogenic VEGF isoforms.[8][9] The development of potent and selective inhibitors, particularly those effective via topical administration as eye drops, holds significant promise for a less invasive and more patient-friendly treatment for diseases like wet AMD and diabetic retinopathy.[1][4][10][17]

Future research should focus on kinome-wide selectivity profiling to identify potential off-target effects, long-term safety studies, and optimizing drug delivery formulations to enhance ocular bioavailability. Clinical trials are the necessary next step to validate the therapeutic potential of SRPK1 inhibition in patients with neovascular eye diseases.[10][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing ecancer [ecancer.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases PubMed [pubmed.ncbi.nlm.nih.gov]

## Methodological & Application





- 6. Development of Potent, Selective SRPK1 Inhibitors as Potential Topical Therapeutics for Neovascular Eye Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 11. WT1 mutants reveal SRPK1 to be a downstream angiogenesis target by altering VEGF splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WT1 mutants reveal SRPK1 to be a downstream angiogenesis target by altering VEGF splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularization in a rat model of retinopathy of prematurity PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: SRPK1-IN-1 in Neovascular Eye Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377179#srpk1-in-1-application-in-neovascular-eye-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com